![molecular formula C14H8Cl2F3NOS B4842295 2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4842295.png)
2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide
Overview
Description
2,4-dichloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
DTTB exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways involved in various cellular processes. For example, it has been shown to inhibit the activity of matrix metalloproteinases by binding to their active site and preventing the cleavage of extracellular matrix proteins. Additionally, DTTB has been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
DTTB has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DTTB has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
DTTB has several advantages as a research tool, including its potent inhibitory activity against specific enzymes and signaling pathways, its relatively low toxicity, and its ease of synthesis. However, there are also some limitations to its use in lab experiments, including its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
There are several future directions for research on DTTB. One potential direction is to investigate its potential use as a therapeutic agent for cancer treatment. Additionally, further studies are needed to elucidate the mechanisms underlying its inhibitory activity against specific enzymes and signaling pathways. Finally, the development of more potent and selective analogs of DTTB may lead to the discovery of new therapeutic agents for a range of diseases.
Scientific Research Applications
DTTB has been extensively used in scientific research due to its potential applications in various fields such as pharmacology, medicinal chemistry, and biochemistry. It has been shown to have promising anti-tumor activity and is being investigated for its potential use in cancer treatment. Additionally, DTTB has been found to exhibit potent inhibitory activity against certain enzymes such as matrix metalloproteinases, which are involved in various physiological and pathological processes.
properties
IUPAC Name |
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F3NOS/c15-8-5-6-9(10(16)7-8)13(21)20-11-3-1-2-4-12(11)22-14(17,18)19/h1-7H,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUHTCUMSOGVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)SC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[2-(trifluoromethylsulfanyl)phenyl]benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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